N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with a unique structure that combines elements of benzothiophene, oxathiine, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the oxathiine ring and the carbamoyl group. Common reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and carbamoyl chlorides. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity starting materials and advanced purification methods, such as chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylcarbamoyl-5-propionylamino-2,4,6-triiodobenzoyl)glycine: This compound shares the methylcarbamoyl group but has a different core structure.
3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide: This compound contains a similar carbamoyl group and is used in insecticidal applications.
Uniqueness
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of benzothiophene, oxathiine, and carbamoyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H22N2O5S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-22-19(24)16-14-9-5-6-10-15(14)29-21(16)23-20(25)17-18(13-7-3-2-4-8-13)30(26,27)12-11-28-17/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
NRIVAMBTYZPACG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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